molecular formula C13H13NO B2991952 10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one CAS No. 40133-76-4

10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one

Cat. No.: B2991952
CAS No.: 40133-76-4
M. Wt: 199.253
InChI Key: HCGVOBSCRNTTEL-UHFFFAOYSA-N
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Description

10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one is a heterocyclic compound featuring a fused pyridoindole framework. This type of structure is significant due to its potential bioactivity and applications in various scientific fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one typically involves a multi-step process. A common approach starts with the cyclization of appropriate precursors under acidic or basic conditions, followed by methylation to introduce the methyl group at the 10-position.

Industrial Production Methods: While the specific industrial-scale production methods for this compound may not be extensively documented, scaling up laboratory synthesis methods typically involves optimizing reaction conditions and purification processes to ensure yield and purity.

Types of Reactions:

  • Oxidation: This compound can undergo oxidation to introduce more functional groups onto the core structure.

  • Reduction: Reduction reactions can be employed to modify certain parts of the molecule, potentially altering its biological activity.

  • Substitution: Nucleophilic or electrophilic substitutions can be used to introduce various substituents onto the pyridoindole ring, providing derivatives with potentially different properties.

Common Reagents and Conditions: Reagents like oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles/nucleophiles are employed under specific conditions to carry out these reactions.

Major Products: The major products of these reactions vary depending on the nature of the reagents and conditions used but generally include a range of functionalized pyridoindole derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, 10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one serves as a building block for synthesizing more complex molecules, facilitating the development of new synthetic methodologies.

Biology: Its structural similarity to biologically active compounds makes it an interesting molecule for studying biological processes and interactions at the molecular level.

Medicine: Researchers explore its potential pharmacological properties, such as anti-inflammatory, anti-cancer, or neuroprotective activities, given the bioactivity often associated with fused nitrogen-containing heterocycles.

Industry: In the industry, it could be used in the development of advanced materials, dyes, or as intermediates in the synthesis of other valuable chemicals.

Comparison with Similar Compounds

Similar Compounds: Compounds such as 7H-pyrido[3,2-a]indoles, isoquinolines, and other fused nitrogen-containing heterocycles share structural similarities with 10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one.

Uniqueness: What sets this compound apart is its specific substitution pattern and the combination of its fused ring system, which may confer unique reactivity and bioactivity profiles compared to its analogs.

This compound is indeed a fascinating subject for further exploration, given its potential applications and the intricate chemistry it embodies. What aspect intrigues you the most?

Properties

IUPAC Name

10-methyl-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-9-10-5-2-3-6-12(10)14-11(9)7-4-8-13(14)15/h2-3,5-6H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGVOBSCRNTTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC(=O)N2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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